B1578706 Beta-Amyloid (8-28)

Beta-Amyloid (8-28)

Cat. No.: B1578706
M. Wt: 2391.6
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Beta-Amyloid (8-28) is a useful research compound. Molecular weight is 2391.6. The purity is usually 95%.
BenchChem offers high-quality Beta-Amyloid (8-28) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Beta-Amyloid (8-28) including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Role in Alzheimer's Disease Pathology

Beta-Amyloid and Cognitive Decline
Beta-Amyloid (Aβ) accumulation is a hallmark of Alzheimer's disease, with various studies indicating that soluble forms of Aβ correlate with cognitive decline in affected individuals. Specifically, Aβ(8-28) has been shown to influence synaptic integrity and neuronal health, contributing to the pathophysiological mechanisms underlying AD .

Neurotoxicity of Aβ Oligomers
Research indicates that oligomeric forms of Aβ, including fragments like Aβ(8-28), are more toxic to neurons than fibrillar aggregates. These soluble oligomers disrupt synaptic function and promote neuroinflammation, leading to cognitive deficits .

Therapeutic Targeting

Aβ-Based Therapies
Beta-Amyloid (8-28) has become a target for therapeutic interventions aimed at reducing Aβ levels or blocking its neurotoxic effects. Recent advancements include monoclonal antibodies such as aducanumab and lecanemab, which target aggregated forms of Aβ to slow disease progression .

BACE1 Inhibitors
Inhibitors targeting the β-site APP cleaving enzyme 1 (BACE1) have been developed to decrease the production of Aβ peptides, including Aβ(8-28). These inhibitors aim to halt the amyloid cascade associated with AD pathology .

Diagnostic Applications

Biomarkers in AD Diagnosis
Beta-Amyloid levels in cerebrospinal fluid (CSF) are used as biomarkers for diagnosing Alzheimer's disease. The measurement of Aβ species, including Aβ(8-28), can help differentiate between AD and other forms of dementia .

Imaging Techniques
Positron Emission Tomography (PET) imaging utilizing ligands that bind to Aβ aggregates provides insights into amyloid deposition in vivo. Studies have shown that elevated levels of amyloid correlate with brain atrophy and cognitive decline .

Table: Summary of Key Studies on Beta-Amyloid (8-28)

Study ReferenceFocusFindings
Role in AD PathologyCorrelation between soluble Aβ levels and cognitive decline
NeurotoxicitySoluble oligomers are more toxic than fibrils
Therapeutic TargetingMonoclonal antibodies show promise in reducing Aβ plaques
Diagnostic ApplicationsElevated amyloid levels linked to faster brain shrinkage

Properties

Molecular Weight

2391.6

sequence

SGYEVHHQKLVFFAEDVGSNK

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.